molecular formula C21H13BrCl2N2O2 B11532017 2-bromo-6-[(E)-{[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-methylphenol

2-bromo-6-[(E)-{[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-methylphenol

Cat. No.: B11532017
M. Wt: 476.1 g/mol
InChI Key: XXSKUMCQWQIFPL-UHFFFAOYSA-N
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Description

2-bromo-6-[(E)-{[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-methylphenol is a complex organic compound with a unique structure that includes bromine, chlorine, and benzoxazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-6-[(E)-{[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-methylphenol typically involves a multi-step process. One common method includes the condensation of 2-bromo-4-methylphenol with 2-(2,3-dichlorophenyl)-1,3-benzoxazole-5-carbaldehyde in the presence of a suitable base. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-bromo-6-[(E)-{[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-methylphenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-bromo-6-[(E)-{[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-methylphenol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-bromo-6-[(E)-{[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-methylphenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its antimicrobial activity may result from the disruption of bacterial cell membranes or inhibition of essential enzymes .

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-4-methyl-6-nitrophenol
  • 2-bromo-6-[(4-bromo-2-methylphenylimino)methyl]-4-chlorophenol
  • Methyl-2-bromobenzoate

Uniqueness

Compared to similar compounds, 2-bromo-6-[(E)-{[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-4-methylphenol stands out due to its unique combination of bromine, chlorine, and benzoxazole moieties.

Properties

Molecular Formula

C21H13BrCl2N2O2

Molecular Weight

476.1 g/mol

IUPAC Name

2-bromo-6-[[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]iminomethyl]-4-methylphenol

InChI

InChI=1S/C21H13BrCl2N2O2/c1-11-7-12(20(27)15(22)8-11)10-25-13-5-6-18-17(9-13)26-21(28-18)14-3-2-4-16(23)19(14)24/h2-10,27H,1H3

InChI Key

XXSKUMCQWQIFPL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)Br)O)C=NC2=CC3=C(C=C2)OC(=N3)C4=C(C(=CC=C4)Cl)Cl

Origin of Product

United States

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